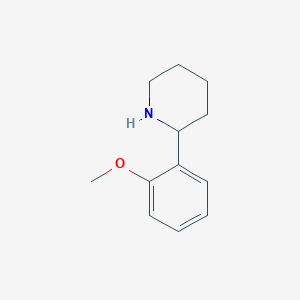

2-(2-Methoxyphenyl)piperidine

Description

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBFEVGWWXDHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118577-00-7 | |

| Record name | 2-(2-methoxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)piperidine typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or sulfonylated derivatives.

Applications De Recherche Scientifique

2-(2-Methoxyphenyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting the NMDA receptor, the compound can modulate neurotransmission and potentially exert neuroprotective effects .

Comparaison Avec Des Composés Similaires

2-Methoxydiphenidine (2-MXP)

2-MXP (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) shares a methoxyphenyl-piperidine backbone but includes an additional phenylethyl chain. Unlike 2-(2-Methoxyphenyl)piperidine, 2-MXP demonstrates higher NMDA receptor affinity (IC₅₀ = 0.8 µM) and uncompetitive antagonism, leading to dissociative effects . Analytical challenges arise due to its positional isomers (3-MXP and 4-MXP), which exhibit distinct stability profiles under HPLC-MS conditions .

Diphenidine

Diphenidine (1-(1,2-diphenylethyl)piperidine) lacks the methoxy group, resulting in reduced NMDA receptor affinity (IC₅₀ = 3.2 µM) compared to 2-MXP. This structural difference underscores the critical role of the methoxy group in enhancing receptor interactions .

4-(2-Methoxyphenyl)piperidine

This positional isomer shifts the methoxyphenyl group to the 4-position of the piperidine ring. While its NMDA activity is less documented, its altered stereochemistry may influence pharmacokinetics and receptor binding compared to the 2-substituted variant .

Functional and Pharmacological Comparisons

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

MT-45, a piperazine derivative, acts as a synthetic opioid with µ-opioid receptor agonism. Unlike this compound, MT-45 lacks NMDA activity but shares structural similarities in the diphenylethylamine template .

Adamantyl-Substituted Piperidines

Compounds like 2-(1-adamantyl)piperidine (26) and spiranic piperidine (38) exhibit antiviral activity against influenza A, contrasting with the neuroactive profile of this compound. Their lipophilic adamantyl groups enhance membrane permeability but reduce NMDA receptor interactions .

NBOMe Series (e.g., 25I-NBOMe)

25I-NBOMe incorporates a methoxyphenyl group but as part of a phenethylamine scaffold. It primarily targets serotonin 5-HT₂A receptors, leading to hallucinogenic effects, unlike the NMDA-focused activity of this compound .

Analytical and Stability Comparisons

Key Research Findings

Receptor Affinity : Methoxy substitution at the 2-position enhances NMDA receptor binding compared to 3- or 4-position isomers .

Toxicity : 2-MXP has been linked to fatalities due to its potent NMDA antagonism and unpredictable pharmacokinetics .

Synthetic Challenges : Positional isomers require advanced analytical techniques (e.g., NMR, HPLC-MS) for differentiation .

Activité Biologique

2-(2-Methoxyphenyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including interactions with various receptors, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with a 2-methoxyphenyl group. This structural configuration is significant for its biological activity, as the methoxy group can influence pharmacokinetics and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 191.27 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Pharmacological Profile

Research indicates that this compound exhibits notable pharmacological activities, particularly in the following areas:

- Antidepressant Effects : Studies have shown that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.

- Antinociceptive Activity : Animal models have demonstrated that the compound can reduce pain responses, indicating its potential as an analgesic agent.

- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with various receptors:

- Serotonin Receptors : The compound has been shown to act as a partial agonist at certain serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety .

- Dopamine Receptors : It also exhibits affinity for dopamine receptors, which may contribute to its effects on mood and cognition.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

Analgesic Properties Investigation

Another research effort focused on the analgesic properties of this compound. In a controlled experiment involving pain models (e.g., formalin test), results showed that administration of this compound resulted in reduced pain scores compared to control groups.

Q & A

Q. What are the standard synthetic protocols for 2-(2-Methoxyphenyl)piperidine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step routes:

Starting Materials : 2-Methoxybenzaldehyde and piperidine derivatives are common precursors.

Intermediate Formation : A Mannich reaction or reductive amination may generate a secondary amine intermediate.

Cyclization : Acid-catalyzed cyclization forms the piperidine ring.

Purification : Column chromatography or recrystallization ensures >95% purity .

- Critical Parameters : Solvent choice (e.g., dichloromethane for inert conditions), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:aldehyde) impact yield .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (minimum). Use fume hoods for powder handling .

- Engineering Controls : Install eyewash stations and closed-system transfers to minimize aerosolization .

- Waste Disposal : Follow hazardous waste protocols for amine-containing compounds; incineration recommended .

- Note : Toxicity data are limited; treat as a Category 4 acute toxin (oral/dermal/inhalation) until characterized .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the methoxy group (δ 3.8–4.0 ppm for aromatic OCH3) and piperidine ring protons (δ 1.5–2.8 ppm) .

- Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) verifies molecular formula (e.g., C12H17NO expected: 191.1311) .

- HPLC-PDA : Purity >98% achieved using C18 columns (acetonitrile/water gradient, 0.1% TFA) .

Q. How does the methoxy substituent position influence the compound’s physicochemical properties compared to other positional isomers?

- Methodological Answer :

- Lipophilicity : Ortho-methoxy (2-position) increases logP by 0.3–0.5 vs. para-substituted analogs due to reduced solvation .

- Solubility : Aqueous solubility decreases by ~20% compared to 3-methoxy derivatives (polarity disruption) .

- Stability : Ortho-substitution may accelerate oxidative degradation under UV light; store in amber vials .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., haloperidol for dopamine receptors) .

- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography to rule out polymorphic effects .

- Meta-Analysis : Use computational tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions explaining variability .

Q. How can computational methods be integrated with experimental data to predict the metabolic stability of novel this compound analogs?

- Methodological Answer :

- In Silico Tools :

CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-demethylation).

Metabolite ID : Combine molecular docking (AutoDock Vina) with LC-MS/MS fragmentation patterns .

- Experimental Validation : Microsomal stability assays (rat/human liver microsomes) quantify half-life (t1/2) discrepancies ≥2-fold .

Q. What experimental approaches are recommended for investigating potential off-target effects of this compound in complex biological systems?

- Methodological Answer :

- Proteome Profiling : Use affinity chromatography pull-down assays with SILAC-labeled HEK cell lysates .

- CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal interactions .

- In Vivo PET Imaging : Radiolabel with 11C-methoxy groups to track brain penetration and off-target binding .

Q. How should researchers design stability studies to address discrepancies in reported degradation profiles of this compound under various storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and monitor via UPLC-MS for hydrolytic (piperidine ring cleavage) vs. oxidative (methoxy to quinone) pathways .

- Light Sensitivity : Compare degradation rates under UVA (320–400 nm) vs. visible light using a photostability chamber .

- Excipient Screening : Test stabilizers (e.g., ascorbic acid for oxidation; citrate buffer for pH control) in lyophilized formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.